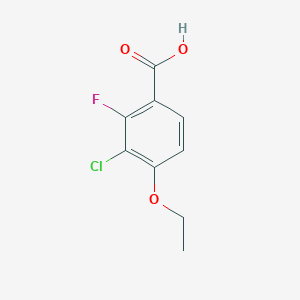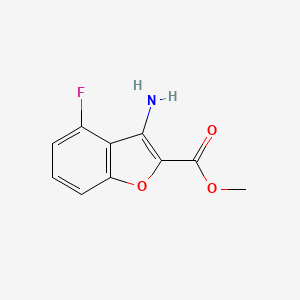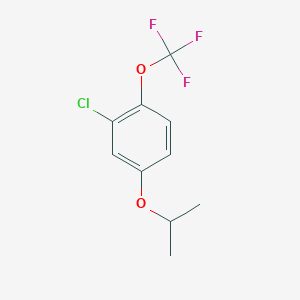
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Etherification: The isopropoxy group is introduced through an etherification reaction, often using isopropyl alcohol and a suitable catalyst.
Trifluoromethylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, etherification, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced aromatic compounds.
Applications De Recherche Scientifique
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-4-ethoxy-1-(trifluoromethoxy)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-4-isopropoxy-1-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its lipophilicity and stability, while the isopropoxy group provides steric hindrance that can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
2-chloro-4-propan-2-yloxy-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2/c1-6(2)15-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTATGWQPJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
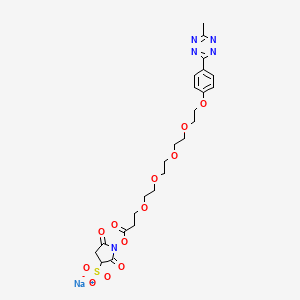



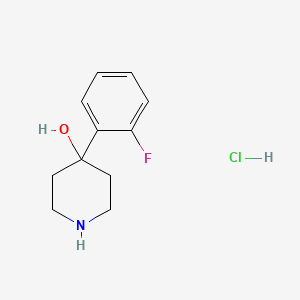
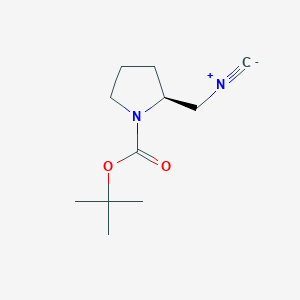
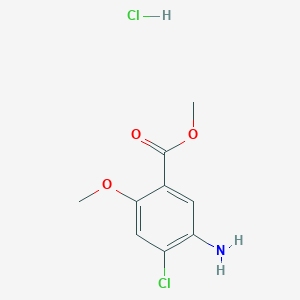
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile](/img/structure/B8027793.png)
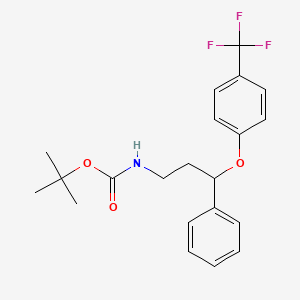

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027808.png)
![3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8027816.png)
